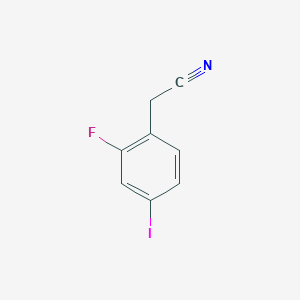

2-Fluoro-4-iodophenylacetonitrile

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-fluoro-4-iodophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWAKZAFAKRUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Iodophenylacetonitrile

Strategies Involving Benzylic Halide Precursors

A common and direct method for the synthesis of arylacetonitriles involves the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt. This approach is contingent on the availability of the corresponding substituted benzyl halide.

Nitrile Formation from 2-Fluoro-4-iodobenzyl Bromide

The synthesis of 2-Fluoro-4-iodophenylacetonitrile can be accomplished by reacting 2-Fluoro-4-iodobenzyl bromide with a cyanide source. This reaction follows a standard SN2 mechanism where the cyanide ion displaces the bromide ion. The selection of the cyanide reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Commonly used cyanide sources include sodium cyanide or potassium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

A related precursor, 4-Bromo-2-fluorobenzyl bromide, is commercially available and its synthesis is well-documented. sigmaaldrich.com It serves as a useful starting material for analogous reactions. The reactivity of the benzyl bromide is enhanced by the presence of the electron-withdrawing halogen substituents on the aromatic ring.

Approaches via Directed Aromatic Functionalization

These strategies involve the direct modification of a pre-existing aromatic ring to introduce the required substituents in the correct positions. This can be achieved through regioselective halogenation or by introducing the nitrile group onto a di-halogenated benzene (B151609) ring.

Regioselective Halogenation (Fluorination and Iodination) of Phenylacetonitriles

The direct halogenation of phenylacetonitrile (B145931) presents challenges in controlling the regioselectivity. The activating nature of the cyanomethyl group directs electrophilic substitution to the ortho and para positions. Therefore, achieving the specific 2-fluoro-4-iodo substitution pattern requires careful selection of halogenating agents and reaction conditions.

The regioselectivity of halogenation can be influenced by various factors, including the nature of the halogenating agent, the solvent, and the presence of catalysts. elsevierpure.comnih.govyoutube.comyoutube.com For instance, the use of N-halosuccinimides in fluorinated alcohols has been shown to provide high regioselectivity in the halogenation of arenes. nih.gov However, direct sequential fluorination and iodination of phenylacetonitrile to yield the desired 2-fluoro-4-iodo isomer is not a commonly reported high-yield procedure due to the difficulty in controlling the position of the second halogenation.

Introduction of the Nitrile Moiety into Halogenated Aromatics

An alternative approach involves starting with a di-halogenated benzene derivative and then introducing the cyanomethyl group. A plausible route would be the cyanation of 1-fluoro-3-iodobenzene (B1666204). nih.gov However, the direct introduction of a nitrile group onto an aryl halide often requires transition metal catalysis, such as palladium- or nickel-catalyzed cyanation reactions. organic-chemistry.org These methods typically use cyanide sources like zinc cyanide or potassium ferrocyanide.

Another strategy involves the conversion of a suitable precursor, such as 2-fluoro-4-iodobenzaldehyde (B1308380), into the desired phenylacetonitrile. uni.lusigmaaldrich.com This can be achieved through a multi-step sequence, for example, by reduction of the aldehyde to the corresponding alcohol, followed by conversion to the benzyl halide and subsequent cyanation as described in section 2.1.1. The synthesis of 2-fluoro-4-iodobenzaldehyde itself can be accomplished through various methods, including the formylation of 1-fluoro-3-iodobenzene or the iodination of 4-fluorobenzaldehyde. google.comgoogle.com

Synthetic Routes from Substituted Anilines or Phenols

Utilizing readily available substituted anilines or phenols as starting materials provides another versatile avenue for the synthesis of this compound. These methods often involve diazotization reactions or other functional group interconversions.

Derivatization from 2-Fluoro-4-iodoaniline (B146158) Precursors

A well-established method for the synthesis of nitriles from anilines is the Sandmeyer reaction. This involves the diazotization of the aniline (B41778) followed by reaction with a copper(I) cyanide. In this case, 2-Fluoro-4-iodoaniline would be the key starting material. rsc.orggoogle.comchemicalbook.comscbt.comnih.govsigmaaldrich.combldpharm.com

The synthesis of 2-Fluoro-4-iodoaniline itself can be achieved by the iodination of 2-fluoroaniline (B146934). google.com A patent describes a procedure where 2-fluoroaniline is treated with iodine and sodium hydrogen carbonate in water to yield 2-fluoro-4-iodoaniline. google.com

Once the 2-fluoro-4-iodoaniline is obtained, it can be converted to the corresponding diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The subsequent reaction with cuprous cyanide would then yield 2-Fluoro-4-iodobenzonitrile. nih.gov An alternative is to first convert the aniline to the corresponding bromide via a Sandmeyer-type reaction using copper(I) bromide, yielding 1-bromo-2-fluoro-4-iodobenzene (B160889), tcichemicals.com which can then be subjected to a palladium-catalyzed cyanation.

A patent for the synthesis of the analogous 2-fluoro-4-nitrobenzonitrile (B1302158) describes a process starting from 2-fluoro-4-nitroaniline, which is first converted to the bromide via diazotization and bromination, followed by cyanation. google.com This highlights the general applicability of this synthetic strategy.

| Starting Material | Reagents | Product | Reaction Type |

| 2-Fluoro-4-iodobenzyl bromide | Sodium Cyanide | This compound | Nucleophilic Substitution |

| 2-Fluoroaniline | 1. I₂, NaHCO₃2. NaNO₂, HBr3. CuCN | 2-Fluoro-4-iodobenzonitrile | Iodination, Sandmeyer Reaction |

| 1-Fluoro-3-iodobenzene | Metal Catalyst, Cyanide Source | This compound | Catalytic Cyanation |

| 2-Fluoro-4-iodoaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-2-fluoro-4-iodobenzene | Sandmeyer Reaction |

| 1-Bromo-2-fluoro-4-iodobenzene | Pd Catalyst, Cyanide Source | 2-Fluoro-4-iodobenzonitrile | Catalytic Cyanation |

Conversion Pathways from Fluorinated and Iodinated Phenols

The transformation of fluorinated and iodinated phenols into this compound is a multi-step process that leverages the reactivity of the phenolic hydroxyl group and the aromatic ring. A common strategy involves the conversion of the phenol (B47542) into a more reactive intermediate, such as an aryl halide or an aniline, which can then be further functionalized to introduce the cyanomethyl group.

A plausible synthetic route commences with the protection of the hydroxyl group of a starting phenol, for instance, 3-fluorophenol. This protection is followed by a regioselective bromination to introduce a bromine atom at the desired position. The resulting bromo-intermediate then undergoes a Grignard exchange reaction, followed by treatment with a formylating agent like dimethylformamide (DMF) to yield an aldehyde. Subsequent deprotection of the phenolic hydroxyl group would lead to a hydroxybenzaldehyde. This intermediate, however, would still require conversion of the aldehyde and introduction of iodine and the nitrile group.

A more direct, albeit still multi-step, pathway can be conceptualized starting from 2-fluoro-4-iodophenol. This phenol can be converted to 2-fluoro-4-iodoaniline. The aniline is then transformed into a diazonium salt, which can be subjected to a Sandmeyer-type reaction to introduce a bromine atom, yielding 1-bromo-2-fluoro-4-iodobenzene. Finally, the bromine atom can be displaced by a cyanide group through a Rosenmund-von Braun reaction to afford the target molecule, this compound.

A patent describes a similar multi-step synthesis starting from 3-fluorophenol. google.com The phenol is first protected as an isopropyl ether. This is followed by bromination to yield 1-bromo-2-fluoro-4-isopropoxybenzene. google.com A Grignard exchange with isopropyl magnesium chloride and subsequent reaction with DMF leads to the formation of 2-fluoro-4-isopropoxybenzaldehyde (B1403723). google.com Deprotection of the ether would then be required, followed by further steps to introduce the iodine and the acetonitrile (B52724) moiety.

Another relevant patented method details the synthesis of 1-bromo-2-fluoro-4-iodobenzene starting from 2-fluoro-4-iodoaniline. google.com This process involves the diazotization of the aniline with sodium nitrite in hydrobromic acid, followed by decomposition of the diazonium salt in the presence of copper(I) bromide. google.com This bromo-iodo-fluorobenzene intermediate is a key precursor for the final cyanation step.

The final cyanation of the aryl bromide to the phenylacetonitrile can be achieved via the Rosenmund-von Braun reaction, which involves heating the aryl halide with copper(I) cyanide.

Comparative Analysis of Synthetic Efficiencies and Positional Selectivities

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen synthetic route. Different starting materials and reaction sequences offer varying yields and control over the substitution pattern on the aromatic ring.

| Synthetic Method | Starting Material | Key Steps | Reported/Analogous Yield | Positional Selectivity |

| Halogenation of Phenylacetonitrile | 2-Fluorophenylacetonitrile | Electrophilic iodination | Not explicitly reported for this specific reaction, but related iodinations can be high yielding. | Iodination is directed by the activating and directing effects of the fluorine and acetonitrile groups. |

| Multi-step Synthesis from Phenol (via Aniline) | 2-Fluoro-4-iodophenol | Phenol to aniline conversion, Diazotization, Sandmeyer reaction (bromination), Rosenmund-von Braun cyanation | Overall yield is dependent on the efficiency of each step. Yields for individual steps like the Sandmeyer and Rosenmund-von Braun reactions can vary significantly based on conditions. | High positional selectivity is achieved through the directed synthesis starting from a pre-functionalized phenol. |

| Multi-step Synthesis from Phenol (via Protection & Grignard) | 3-Fluorophenol | O-protection, Bromination, Grignard formation, Formylation, Deprotection, further functionalization | The described synthesis of the intermediate 2-fluoro-4-isopropoxybenzaldehyde is efficient. google.com The overall yield for the final product would depend on the subsequent steps. | The bromination step is crucial for establishing the regiochemistry. |

The direct halogenation of a pre-existing phenylacetonitrile core offers a potentially shorter route. However, the positional selectivity of the iodination step must be carefully controlled to obtain the desired 2-fluoro-4-iodo isomer. The directing effects of the fluorine atom (ortho, para-directing) and the cyanomethyl group (meta-directing) will influence the outcome.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Iodophenylacetonitrile

Reactions of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

Nucleophilic Additions to the Cyano Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents or organolithium compounds, can attack the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. This provides a pathway to synthesize various substituted acetophenone (B1666503) derivatives. While specific studies on 2-Fluoro-4-iodophenylacetonitrile are not extensively documented in this context, this reactivity is a fundamental characteristic of arylacetonitriles.

Hydrolysis and Reductive Transformations of the Nitrile

The nitrile group can be readily converted into other important functional groups through hydrolysis or reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to the formation of (2-fluoro-4-iodophenyl)acetic acid. nih.govbldpharm.com This transformation is a standard method for the synthesis of phenylacetic acid derivatives, which are important precursors in medicinal chemistry. The corresponding methyl ester, methyl 2-(2-fluoro-4-iodophenyl)acetate, has also been synthesized, likely through esterification of the carboxylic acid or methanolysis of the nitrile. nih.gov

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(2-fluoro-4-iodophenyl)ethylamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 2-phenethylamine scaffold is a core structure in many biologically active compounds and pharmaceuticals. mdpi.comnih.gov

Intramolecular Cyclization Reactions Involving the Nitrile

The ortho-positioning of the fluorine atom and the cyanomethyl group on the phenyl ring presents the possibility for intramolecular cyclization reactions. Although direct examples involving the fluorine atom of this compound are not prevalent in the literature, analogous systems demonstrate the potential for such transformations. For instance, related ortho-substituted phenylacetonitriles can undergo cyclization to form heterocyclic systems. In reactions involving ortho-alkynylarylacetonitriles, copper-catalyzed tandem cyclizations can lead to the formation of isoindolinone derivatives. researchgate.net Such pathways could be envisioned for derivatives of this compound where the iodine has been replaced by a group capable of participating in a cyclization with the nitrile.

Transformations Involving the Aryl Halogen Substituents (Fluorine and Iodine)

The carbon-halogen bonds are primary sites for transformations, particularly through transition-metal-catalyzed reactions. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for highly selective modifications. The C-I bond is considerably weaker and more readily undergoes oxidative addition in catalytic cycles, making the iodine atom the preferred site for cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, especially using palladium, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the aryl halide positions. For this compound, the iodine at the 4-position is the active site for these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The C-I bond of this compound serves as an excellent electrophilic partner in these reactions. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a 4-substituted-2-fluorophenylacetonitrile derivative. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Active Pd(0) source |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. mdpi.com This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. mdpi.com The reaction of this compound with a terminal alkyne would produce a 4-alkynyl-2-fluorophenylacetonitrile. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the C-I bond. Copper-free variations have also been developed to avoid the homocoupling of alkynes. mdpi.com

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Active Pd(0) source |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, Piperidine | Alkyne deprotonation and HCl scavenger |

| Solvent | THF, DMF | Solubilizes reactants |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govresearchgate.net In this reaction, this compound would be coupled with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. The mechanism includes oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product. This reaction typically exhibits high stereoselectivity. nih.gov

Table 3: Typical Conditions for Heck Reaction of Aryl Iodides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | Pre-catalyst, forms Pd(0) in situ |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes catalyst, influences selectivity |

| Base | Et₃N, K₂CO₃ | Neutralizes HX formed during the reaction |

| Solvent | DMF, Acetonitrile (B52724) | Polar aprotic solvent |

Alternative Metal-Catalyzed Coupling Methodologies

Beyond the more common Suzuki and Heck couplings, this compound is a viable substrate for other important metal-catalyzed reactions that expand its synthetic utility.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org The reaction is typically carried out under mild conditions, which is advantageous for complex molecule synthesis. wikipedia.org The high reactivity of the C-I bond allows for selective coupling at the 4-position. Copper-free Sonogashira variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting the aryl iodide with an amine. nih.govwikipedia.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various phosphine (B1218219) ligands has enabled the coupling of a wide array of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orglibretexts.org

The following table summarizes representative conditions for these alternative coupling reactions.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), CuI (co-catalyst) | Amine base (e.g., Et₃N, piperidine) | THF, DMF | Room Temperature to 80 °C |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, Josiphos) | Strong base (e.g., NaOtBu, K₂CO₃) | Toluene, Dioxane | 80 - 110 °C |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. youtube.comlibretexts.org In this compound, the fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, especially at the ortho and para positions. youtube.com However, the iodine atom is generally a better leaving group than fluorine in such reactions.

The SNAr mechanism involves a two-step process: nucleophilic addition to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. youtube.comlibretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate. libretexts.org While the cyanomethyl group provides some activation, the reaction often requires forcing conditions. Recent advances, such as photoredox catalysis, have enabled SNAr reactions on less activated fluoroarenes under milder conditions. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. Both fluorine and iodine are ortho, para-directing deactivators, while the cyanomethyl group is a meta-director and a strong deactivator. uci.edu The interplay of these directing effects determines the position of incoming electrophiles.

The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.combyjus.com Given the deactivating nature of all substituents, EAS reactions on this substrate would likely require harsh conditions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. byjus.com

Reactivity at the Benzylic Methylene (B1212753) Bridge

The methylene group (—CH₂—) adjacent to both the aromatic ring and the nitrile group is activated and exhibits its own distinct reactivity.

Deprotonation and Alkylation Reactions of the Alpha-Carbon

The protons on the carbon alpha to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group and the phenyl ring. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, allowing for the introduction of alkyl groups at the benzylic position.

Condensation Reactions of the Activated Methylene Group

The activated methylene group can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.orgrsc.org This reaction involves the nucleophilic addition of the carbanion (formed from the deprotonation of the methylene group) to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and can lead to decarboxylation if a carboxylic acid group is present. wikipedia.orgorganic-chemistry.org

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Metal-Catalyzed Couplings: The mechanisms of reactions like the Buchwald-Hartwig amination are complex, involving a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination at the palladium center. organic-chemistry.org Kinetic studies can help to identify the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) complex.

Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions are typically second-order, depending on the concentrations of both the aryl halide and the nucleophile. The rate is influenced by the nature of the leaving group, the strength of the nucleophile, and the degree of electronic activation of the aromatic ring. The formation of the Meisenheimer complex is usually the rate-determining step. youtube.com

Electrophilic Aromatic Substitution: The rate-determining step in EAS is the initial attack of the electrophile on the aromatic ring to form the arenium ion, as this step disrupts the aromaticity. masterorganicchemistry.comyoutube.com The stability of this carbocation intermediate, which is influenced by the electronic effects of the ring substituents, determines the reaction rate and the regioselectivity of the substitution.

Computational Studies for Pathway Determination

In the absence of direct research, we can extrapolate the likely computational approaches that would be used to study the reaction mechanisms of this compound. Density Functional Theory (DFT) would be a primary tool for modeling potential reaction pathways.

For a hypothetical reaction, such as a Suzuki-Miyaura cross-coupling reaction where the iodine atom is replaced, computational chemists would model the entire catalytic cycle. This would involve calculating the energies of all reactants, intermediates, transition states, and products. Key steps in the cycle, such as oxidative addition of the this compound to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the final product, would be meticulously mapped out.

These calculations would provide critical insights into the reaction's feasibility and kinetics. For instance, the calculated activation energy for the oxidative addition step would indicate how easily the carbon-iodine bond is broken. By comparing the energy profiles of competing reaction pathways, researchers could predict the major product under a given set of conditions. Furthermore, the influence of the fluorine and cyanomethyl substituents on the electronic structure of the transition states could be analyzed to understand their directing effects and impact on reaction rates.

Table 1: Hypothetical Calculated Energy Barriers for a Suzuki-Miyaura Coupling Reaction of this compound

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | Toluene | 12.5 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 18.7 |

Experimental Verification of Proposed Mechanisms

Following computational predictions, experimental work would be essential to validate the proposed reaction mechanisms. For the aforementioned Suzuki-Miyaura coupling, a series of experiments would be designed to test the computational hypotheses.

This would involve running the reaction under various conditions, such as different catalysts, ligands, bases, and solvents, and analyzing the product distribution. The reaction progress would be monitored over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine reaction rates.

To probe the proposed mechanism more directly, experiments could be designed to trap key intermediates. For example, attempts could be made to isolate and characterize the oxidative addition product. Isotope labeling studies could also be employed to track the movement of atoms throughout the reaction, providing further evidence for the proposed pathway. The structures of the final products would be unequivocally confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

By comparing the experimental outcomes, such as product yields and reaction kinetics, with the predictions from computational studies, a comprehensive and validated understanding of the reaction mechanism can be established. This synergy between theoretical and experimental chemistry is fundamental to advancing the field of organic synthesis.

Applications of 2 Fluoro 4 Iodophenylacetonitrile As a Building Block in Organic Synthesis

Construction of Complex Organic Molecules

The strategic placement of the iodo and cyano groups on the fluorinated benzene (B151609) ring allows for a range of chemical transformations, enabling chemists to use 2-Fluoro-4-iodophenylacetonitrile as a foundational scaffold.

The presence of an iodine atom on the aromatic ring is of particular significance for building molecular complexity. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the ring. Consequently, this compound serves as an excellent precursor for a diverse range of substituted aromatic compounds.

Key reactions include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylarenes.

Heck Coupling: Reaction with alkenes introduces vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines provides access to substituted anilines.

The nitrile group can also be transformed. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the diversity of accessible scaffolds. This dual reactivity at the iodo and nitrile positions makes the compound a powerful tool for systematically modifying the aromatic core.

Below is a table illustrating potential transformations of the this compound scaffold through common cross-coupling reactions.

| Reaction Type | Coupling Partner Example | Resulting Structure Type |

| Suzuki-Miyaura | Phenylboronic acid | Biphenyl derivative |

| Sonogashira | Phenylacetylene | Diphenylacetylene derivative |

| Heck | Styrene | Stilbene derivative |

| Buchwald-Hartwig | Aniline (B41778) | Diphenylamine derivative |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. The nitrile (-CN) group of this compound is a key functional group for the synthesis of nitrogen-containing heterocycles. Through cyclization reactions, the nitrile can be incorporated into various ring systems.

For example, the nitrile group can react with other functional groups, either present on a coupling partner or introduced in a subsequent step, to form heterocycles such as:

Pyridines and Pyridones: The nitrile and the adjacent methylene (B1212753) group can participate in condensation reactions to form highly substituted pyridine (B92270) or pyridone rings. The synthesis of trifluoromethylated pyridin-2-ones from related building blocks highlights this approach. mdpi.com

Pyrimidines: The nitrile can act as an electrophilic partner in reactions to construct the pyrimidine (B1678525) core.

Imidazoles and Thiazoles: The nitrile can be converted to a thioamide or amidine, which are common precursors for the synthesis of thiazole (B1198619) and imidazole (B134444) rings, respectively.

The ability to first perform a cross-coupling reaction at the iodine site and then use the nitrile group to build a heterocyclic ring provides a powerful and flexible strategy for creating novel and complex molecular architectures.

Contributions to Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties such as metabolic stability, membrane permeability, and binding affinity. nih.govmdpi.com As a fluorinated building block, this compound is a valuable intermediate in the drug discovery process.

In modern drug discovery, large collections of related compounds, known as compound libraries, are often synthesized to screen for biological activity and to perform structure-activity relationship (SAR) studies. The reactivity of this compound makes it an ideal starting material for combinatorial chemistry and the generation of such libraries.

The iodine atom allows for the rapid diversification of one part of the molecule through parallel cross-coupling reactions with a wide array of building blocks. Simultaneously or sequentially, the nitrile group can be converted into various other functionalities. This approach enables the efficient production of a large number of distinct, yet structurally related, compounds from a single, common intermediate. This method was exemplified in the generation of an optimization library for a fluorine-containing hit compound in the development of matrix metalloproteinase inhibitors. nih.gov

This compound is classified as a critical intermediate for the synthesis of pharmaceuticals. Its structure contains the 2-fluorophenyl motif, which is present in numerous bioactive molecules. The compound serves as a starting point for the multi-step synthesis of more complex drug candidates. For example, similar fluorinated and iodinated precursors have been used to synthesize fluorinated terphenyls and other complex molecules with potential applications in materials science and medicine. google.com The presence of fluorine can significantly modulate the electronic properties and metabolic stability of a target molecule, often leading to improved pharmacological profiles. nih.govmdpi.com

The iodine atom in this compound is a versatile handle for introducing imaging or therapeutic radionuclides. The stable iodine-127 can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for use in Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), or targeted radiotherapy.

Furthermore, the aryl iodide can be readily converted into other functionalities suitable for radiolabeling. A common strategy involves converting the aryl iodide to an aryltrialkylstannane (e.g., a tri-n-butylstannyl) derivative. This stannylated precursor is a cornerstone in radiochemistry, enabling the introduction of various radiohalogens via electrophilic substitution. This method is a well-established route for labeling with fluorine-18 (B77423) for PET imaging or with the alpha-emitting radionuclide astatine-211 (B1237555) for targeted alpha therapy. nih.gov The synthesis of radiolabeled agents like N-succinimidyl 3-[²¹¹At]astatobenzoate from a stannylated precursor provides a direct analogy for how this compound could be used to create precursors for novel radiopharmaceuticals. nih.gov

Utilization in Agrochemical Synthesis

The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel agrochemicals, particularly herbicides and fungicides. The presence of a fluorine atom can enhance the biological activity and metabolic stability of the final product, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.

While direct examples of commercial agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of active compounds. The phenylacetonitrile (B145931) core is a key feature in certain herbicides, and the fluoro-iodophenyl moiety is a precursor for various biologically active molecules.

For instance, the synthesis of some modern herbicides involves the coupling of fluorinated phenyl rings to heterocyclic systems. A patent for the synthesis of primisulfuron-methyl, a sulfonylurea herbicide, highlights the importance of fluorinated pyrimidine intermediates. Although not a direct application, the synthetic strategies employed in such cases could be adapted to utilize this compound as a starting material for novel herbicide candidates.

Similarly, in the realm of fungicides, the nitrile group and the halogenated phenyl ring are known pharmacophores. Research into novel fungicides has explored derivatives of phenylthioacetonitrile. For example, the fungicide flutianil (B1673491) contains a 2-(trifluoromethyl)phenylthioacetonitrile core, demonstrating the utility of substituted phenylacetonitriles in creating potent fungicidal agents. The this compound scaffold offers a platform for developing new fungicides with potentially improved efficacy and a different spectrum of activity.

The general synthetic approach would involve leveraging the reactivity of the iodine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to link the phenylacetonitrile unit to other fragments, thereby constructing a diverse library of potential agrochemical candidates. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the range of possible derivatives.

Development of Specialty Chemicals and Functional Materials

The electron-rich aromatic system and the presence of polarizable iodine and electronegative fluorine atoms in this compound make it a compelling building block for the synthesis of specialty chemicals and advanced functional materials, particularly in the field of liquid crystals and organic electronics.

A significant application of structurally related compounds is in the synthesis of liquid crystals. A patent discloses the use of 2-fluoro-4-iodoaniline (B146158), a closely related compound that can be derived from this compound, in the preparation of fluorinated terphenyls for liquid crystal displays. google.com The synthesis involves a diazotization reaction of the aniline followed by a Sandmeyer-type reaction to introduce other functionalities, and subsequent cross-coupling reactions to build the terphenyl core. The presence of the fluorine atom is crucial for tuning the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the final liquid crystal material. The synthetic routes described could be adapted to use this compound as a precursor, potentially leading to new liquid crystalline materials with tailored properties.

The general synthetic scheme for these materials often involves a Suzuki or similar cross-coupling reaction to link the fluorinated phenyl ring to other aromatic units. The versatility of the iodine atom in this compound makes it an ideal substrate for such transformations.

| Precursor Compound | Reaction Type | Resulting Core Structure | Application Area |

| 2-Fluoro-4-iodoaniline | Diazotization, Cross-Coupling | Fluorinated Terphenyl | Liquid Crystals google.com |

Advanced Spectroscopic Characterization in Research Pertaining to 2 Fluoro 4 Iodophenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the 2-Fluoro-4-iodophenylacetonitrile molecule.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the benzylic protons (-CH₂) and the three aromatic protons. The integration of these signals confirms the proton count, while their chemical shifts and splitting patterns (multiplicity) reveal their electronic environment and proximity to neighboring protons and the fluorine atom.

The benzylic protons are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent nitrile group. The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other (ortho- and meta-coupling) and with the fluorine atom (H-F coupling).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| CH₂ | ~3.9 | Singlet (s) | N/A |

| Aromatic H (ortho to -I) | ~7.8 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| Aromatic H (ortho to -F) | ~7.6 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 |

| Aromatic H (meta to -I, -F) | ~7.2 | Triplet of doublets (td) | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the benzylic carbon (-CH₂), and the nitrile carbon (-CN). The chemical shifts provide information about the hybridization and electronic environment of each carbon.

A key feature in the ¹³C NMR spectrum is the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF), while other carbons in the ring will show smaller couplings over multiple bonds (²JCF, ³JCF, ⁴JCF). The signals for the carbons attached to the iodine (C-4) and the CH₂CN group (C-1) are also diagnostic.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| C-F | ~162 | Doublet (d) | ¹J(C,F) ≈ 250 |

| C-I | ~95 | Doublet (d) | ³J(C,F) ≈ 5 |

| C-CN | ~135 | Doublet (d) | ²J(C,F) ≈ 20 |

| CH₂ | ~25 | Singlet (s) | N/A |

| CN | ~117 | Singlet (s) | N/A |

| Aromatic CH | 115 - 140 | Doublets (d) | J(C,F) = variable |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides a strong and clear signal. For this compound, a single resonance is expected. The chemical shift of this resonance is indicative of the electronic environment of the fluorine atom on the aromatic ring.

This signal will be split into a multiplet, typically a doublet of doublets or a triplet of doublets, due to coupling with the adjacent ortho- and meta-protons on the aromatic ring. This coupling pattern provides further confirmation of the substitution pattern on the phenyl ring. The large chemical shift range of ¹⁹F NMR ensures that the signal is typically well-resolved and free from overlap with other signals.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -115 (vs. CFCl₃) | Triplet of doublets (td) or similar multiplet |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₅FIN). By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other compounds that may have the same nominal mass. Common ions observed include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 4: HRMS Data for this compound (C₈H₅FIN)

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

| [C₈H₅FIN] | [M] | 260.9451 |

| [C₈H₆FIN]⁺ | [M+H]⁺ | 261.9529 |

| [C₈H₅FINNa]⁺ | [M+Na]⁺ | 283.9349 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected parent ion (e.g., the [M+H]⁺ ion of this compound). In an MS/MS experiment, the parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.

The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of Iodine: The C-I bond is relatively weak, leading to a prominent fragment from the loss of an iodine radical (I•), resulting in an ion at m/z ≈ 134.

Loss of the Acetonitrile (B52724) Group: Cleavage of the benzylic bond could result in the loss of •CH₂CN or the entire acetonitrile group.

Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the identity and arrangement of the substituents on the phenylacetonitrile (B145931) core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. mdpi.com These methods probe the vibrational motions of bonds, providing a unique "fingerprint" spectrum for a compound. mdpi.comnih.gov For this compound, the spectrum is characterized by vibrations associated with the nitrile, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key expected absorptions for this compound include:

Nitrile (C≡N) Stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

Aromatic C-H Stretch: Multiple weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity in the 1400-1600 cm⁻¹ region, indicative of the benzene ring.

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ range. Its exact position is influenced by the aromatic system.

C-I Stretch: A lower frequency vibration, usually appearing below 600 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric vibrations of the aromatic ring and the C≡N and C-I bonds would be expected to produce strong Raman signals.

The analysis of vibrational spectra for related molecules, such as fluorophenylacetylenes and fluoropyridines, confirms that while the fundamental frequencies of groups like C-H and C-F are well-established, their precise positions and potential coupling with other modes can be complex. chemrxiv.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to make definitive vibrational assignments. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, researchers can calculate the electron density distribution and thus determine atomic positions, bond lengths, and bond angles with high precision.

For this compound, an X-ray crystallographic study would provide unambiguous confirmation of its molecular structure. It would reveal:

The exact bond lengths of C-F, C-I, C≡N, and the bonds within the phenyl ring.

The bond angles between the substituents and the aromatic ring.

The planarity of the phenyl ring.

The arrangement of molecules within the crystal lattice, known as the crystal packing, which is governed by intermolecular interactions like halogen bonding or dipole-dipole interactions.

While specific crystal structure data for this compound is not publicly available, analysis of related structures like other substituted fluorobenzenes shows that fluorine substitution can lead to a shortening of the adjacent C-C bonds in the ring. researchgate.net The presence of both fluorine and iodine atoms makes it a candidate for interesting solid-state packing phenomena, such as halogen bonding, where the iodine atom acts as a halogen bond donor.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. biotecha.lt For this compound, HPLC, GC, and TLC are routinely used to assess purity, monitor reaction progress, and analyze mixtures. libretexts.orgnumberanalytics.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, offering high resolution and accurate quantification. basicmedicalkey.com It is the industry standard for determining the purity of pharmaceutical compounds and monitoring their stability. basicmedicalkey.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode. libretexts.org For this compound, HPLC is used to confirm purity, often achieving greater than 98% as a quality standard.

Below are typical conditions for the HPLC analysis of this compound:

HPLC Analysis Parameters

| Parameter | Value | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | |

| Column | C18 | |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) | |

| Detection | UV Spectrophotometry | basicmedicalkey.com |

| Application | Purity Confirmation (>98%) | |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov A sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase.

While this compound is amenable to GC analysis, for some nitriles or in complex matrices, derivatization may be employed to improve thermal stability or detection. nih.gov However, direct injection is often possible. The use of a mass spectrometer (MS) as a detector (GC-MS) provides definitive identification of the compound and any impurities based on their mass spectra and retention times. nih.govnih.gov

Typical parameters for the GC analysis of aromatic nitriles are outlined below:

GC Analysis Parameters

| Parameter | Value | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Column | Capillary, e.g., DB-5ms (non-polar) | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Injector Temp. | ~250 °C | General Practice |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | General Practice |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Application | Separation of volatile components, impurity identification | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. libretexts.org A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then placed in a chamber with a solvent (the mobile phase). youtube.com The solvent moves up the plate by capillary action, and compounds separate based on their polarity; less polar compounds travel further up the plate. youtube.com

TLC is particularly useful in the synthesis of this compound to track the conversion of starting materials to the final product. Visualization is often achieved using a UV lamp, as the aromatic ring is UV-active. youtube.com

Specific TLC conditions for monitoring the synthesis of this compound have been reported:

TLC Analysis Parameters

| Parameter | Value | Source |

|---|---|---|

| Stationary Phase | Silica Gel | |

| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) | |

| Retention Factor (Rf) | ~0.5 | |

| Visualization | UV Light | youtube.com |

| Application | Monitoring Reaction Progress | libretexts.org |

Computational and Theoretical Studies on 2 Fluoro 4 Iodophenylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding nature of 2-fluoro-4-iodophenylacetonitrile. Density Functional Theory (DFT) has emerged as a principal method for these investigations, with the B3LYP functional and the 6-311+G(d,p) basis set being a commonly employed combination for achieving a balance between computational cost and accuracy.

These calculations can provide a detailed picture of the molecule's geometry, including key bond lengths and angles. For instance, the calculations would precisely define the C-F, C-I, and C≡N bond lengths, as well as the bond angles of the phenyl ring, which are distorted from a perfect hexagon due to the electronic influence of the substituents.

Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. Electron density maps, derived from these calculations, are crucial for identifying the nucleophilic and electrophilic sites within the molecule. The electronegative fluorine atom and the electron-withdrawing nitrile group influence the electron distribution across the aromatic ring, while the polarizable iodine atom presents a site susceptible to various chemical transformations.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, offering a quantitative view of atomic charges and hybridization. This level of analysis is crucial for understanding inter- and intramolecular interactions that govern the compound's behavior.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping the reaction pathways and analyzing the transition states of reactions involving this compound. This is particularly valuable for predicting the feasibility and outcomes of complex organic reactions.

A significant area of investigation is the behavior of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Theoretical models can be constructed to simulate the entire catalytic cycle. A key aspect of this modeling is the calculation of the activation energy (ΔG‡) for the oxidative addition step, which involves the cleavage of the C-I bond. This parameter is a critical determinant of the reaction rate. By comparing the activation energies for the cleavage of the C-I versus the C-F bond, computational studies can unequivocally demonstrate the superior reactivity of the iodine as a leaving group in palladium-catalyzed processes.

The geometry of the transition state for such reactions can be precisely calculated, revealing the arrangement of the atoms at the peak of the energy barrier. This information is invaluable for understanding the steric and electronic factors that control the reaction's stereochemistry and regioselectivity.

Structure-Reactivity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand how its structural features influence its chemical reactivity. The presence of both a fluorine and an iodine atom on the phenyl ring offers a unique platform for such analysis.

The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This, combined with the para-iodine atom, significantly modulates the electron density of the aromatic ring. SAR studies on analogous compounds have shown that the position and nature of halogen substituents play a critical role in determining biological activity and chemical reactivity. nih.gov For example, in some series of compounds, a fluoro substitution at the ortho position has been found to be crucial for inhibitory activity against certain biological targets. nih.gov

The iodine atom is a key functional group for synthetic diversification. Its relatively weak bond to the phenyl ring makes it an excellent leaving group in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the para position. In contrast, the C-F bond is much stronger, typically remaining intact under these conditions. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.

A hypothetical SAR study on derivatives of this compound would systematically replace the iodine with other groups and evaluate the impact on a specific property, such as binding affinity to a receptor or catalytic activity. Such studies are fundamental in the rational design of new molecules with desired properties.

Predictive Modeling for Novel Synthetic Transformations and Derivatizations

Predictive modeling, powered by computational chemistry, opens avenues for designing novel synthetic transformations and derivatizations of this compound. By leveraging the understanding of the molecule's electronic structure and reactivity, it is possible to forecast its behavior in yet-to-be-explored chemical reactions.

For instance, DFT calculations can be used to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the phenyl ring, guiding the synthesis of new derivatives. By calculating the energies of possible intermediates and transition states, one can predict the most likely site of reaction under different conditions.

Furthermore, predictive models can be employed to design new catalysts that are specifically tailored for transformations involving this substrate. By modeling the interaction of this compound with different catalyst systems, it is possible to identify ligands and reaction conditions that would lead to higher yields, selectivity, and efficiency for desired synthetic outcomes. This in silico screening can significantly accelerate the discovery of new reactions and the synthesis of novel, high-value compounds derived from this compound. While specific predictive models for this compound are not widely reported, the methodologies are well-established within the field of computational chemistry.

Future Research Directions and Perspectives for 2 Fluoro 4 Iodophenylacetonitrile

Development of Greener and More Sustainable Synthetic Methodologies

The traditional synthesis of halogenated phenylacetonitriles often relies on multi-step processes starting from precursors like 2-fluoroaniline (B146934). guidechem.com These routes can involve harsh reagents such as n-butyl lithium and toxic chemicals like potassium cyanide, often requiring stringent reaction conditions like very low temperatures (-70°C). guidechem.com A key future direction is the development of greener synthetic alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Future research endeavors should focus on:

Catalytic Approaches: Investigating novel catalytic systems that can achieve direct C-H cyanation of 1-fluoro-3-iodobenzene (B1666204), thereby shortening the synthetic sequence and avoiding the use of toxic cyanide salts.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters, improve safety when handling hazardous intermediates, and enhance scalability.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic methods for the synthesis of 2-Fluoro-4-iodophenylacetonitrile and its precursors could provide highly selective and environmentally benign alternatives to classical organic synthesis.

Safer Reagents: Identifying and validating non-toxic cyanide-donating reagents or alternative synthetic pathways that circumvent the nitrile group installation at a late stage.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely dictated by its iodine and nitrile functionalities. The iodine atom is an excellent leaving group, making the compound a prime substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.

Future research will likely delve into more intricate and novel transformations:

Orthogonal Reactivity: Leveraging the differential reactivity of the C-I and C-F bonds to perform sequential, site-selective functionalization. For instance, the C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the more robust C-F bond intact for subsequent transformations.

Hypervalent Iodine Chemistry: Utilizing the iodo-substituent as a handle to generate hypervalent iodine reagents directly from the molecule itself. Analogous fluorinated iodobenzoic acids have been used to create valuable oxidants for organic synthesis. ossila.com This would transform the compound from a simple building block into a functional reagent.

Photoredox Catalysis: Investigating the behavior of this compound under photoredox conditions to unlock novel reaction pathways, such as radical-mediated transformations, that are inaccessible through traditional thermal methods.

Expanded Applications in Emerging Fields of Chemical Science

The unique combination of fluorine and iodine imparts specific properties that make this compound an attractive scaffold for applications beyond traditional organic synthesis.

Advanced Materials: In material science, the incorporation of fluorine and iodine atoms into organic frameworks can enhance key properties like thermal stability and solubility. Future work could see this compound used as a monomer or key intermediate for the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers with tailored electronic and physical properties.

Bioconjugation: The reactive iodine handle presents a significant opportunity for bioconjugation applications. The C-I bond can participate in coupling reactions that allow the molecule to be attached to proteins, peptides, or other biomolecules. This could be exploited for the development of new probes for chemical biology, diagnostic agents, or targeted therapeutic delivery systems. The fluorine atom can also serve as a useful reporter group for ¹⁹F NMR studies in biological systems.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For a versatile building block like this compound, future research can integrate AI and ML in several ways:

Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of reactions involving this compound. sciencedaily.com By analyzing descriptors of the substrates, reagents, and catalysts, these models can guide chemists toward the optimal conditions for a desired transformation, such as a Suzuki or Buchwald-Hartwig cross-coupling, saving significant time and resources. sciencedaily.comnih.gov

Optimization of Synthesis: AI algorithms can explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, ligand) to identify the ideal conditions for synthesizing or functionalizing this compound with maximum efficiency and selectivity. chemeurope.com

Discovery of Novel Reactions: By learning the fundamental rules of chemical reactivity, AI tools could potentially predict unprecedented transformations for this molecule, suggesting novel combinations of reagents and conditions that a human chemist might not consider. digitellinc.com This data-driven approach can accelerate the discovery of new synthetic methodologies.

Interactive Data Table: Future Research Focus

| Research Area | Key Objective | Potential Impact |

| Greener Synthesis | Replace hazardous reagents and minimize energy use. | Reduced environmental footprint and safer manufacturing processes. |

| Novel Reactivity | Exploit orthogonal reactivity and generate in-situ reagents. | Access to new molecular architectures and more efficient synthetic routes. |

| Advanced Materials | Use as a building block for functional polymers or OLEDs. | Creation of materials with enhanced thermal and electronic properties. |

| Bioconjugation | Link the molecule to biological targets via the iodine handle. | Development of new diagnostic tools and targeted therapies. |

| AI/ML Integration | Predict reaction yields and optimize synthetic conditions. sciencedaily.comnih.gov | Accelerated discovery and development of chemical processes. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-iodophenylacetonitrile with high purity?

Methodological Answer: A two-step approach is recommended:

Halogenation : Introduce iodine via electrophilic aromatic substitution (EAS) on 2-fluorophenylacetonitrile using iodine monochloride (ICl) in acetic acid at 60–80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water 70:30) and melting point analysis.

Reference: Similar fluorinated nitrile syntheses in and .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and nitrile absence (no peak).

- ¹³C NMR : Identify nitrile carbon (δ ~115–120 ppm) and C-F coupling (¹JCF ~245 Hz).

- 19F NMR : Single peak near δ -110 ppm (para-substitution).

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 291.

Reference: Spectroscopic protocols for analogous compounds in and .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrolysis or photodehalogenation.

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC.

Reference: Stability guidelines for nitriles in .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for Suzuki-Miyaura couplings. Key parameters:

- Activation energy (ΔG‡) for C-I bond cleavage.

- Electron density maps to identify nucleophilic/electrophilic sites.

- Validation : Compare computed results with experimental yields using Pd(PPh₃)₄ catalysts and aryl boronic acids.

Reference: Computational frameworks in and .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- X-ray Diffraction : Collect high-resolution data (λ = 0.71073 Å) and refine structures using SHELXL.

- Conformational Analysis : Compare with Cambridge Structural Database entries (e.g., 4-iodophenyl derivatives) to validate bond angles/distances.

- Discrepancy Resolution : If torsional angles deviate >5°, re-examine crystal packing effects or solvent interactions.

Reference: Crystallographic methods in .

Q. How can researchers design bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., tyrosine kinases) based on docking studies (AutoDock Vina).

- Assay Protocol :

Q. What analytical approaches address unexpected byproducts in the synthesis of this compound?

Methodological Answer:

- Byproduct Identification :

- GC-MS : Detect intermediates (e.g., di-iodinated species).

- LC-HRMS : Assign molecular formulas to impurities.

- Mitigation : Optimize reaction stoichiometry (I₂:substrate = 1.1:1) and use scavengers (Na₂S₂O₃) to quench excess iodine.

Reference: Analytical troubleshooting in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.